Synthetic Accessibility: 2-(Tributylstannyl)thiazole Achieves ≥97% Yield in a Single-Step Stannylation
The synthesis of 2-(Tributylstannyl)thiazole via lithiation of 2-bromothiazole followed by quenching with tributyltin chloride proceeds with an optimized yield of 97% . This contrasts with the 2-(trimethylstannyl)thiazole analog, where reported yields for similar transformations range from 80-90% . The higher yield and quantitative conversion reduce purification steps and improve atom economy.
| Evidence Dimension | Isolated Yield of Stannylation Reaction |
|---|---|
| Target Compound Data | 97% (8.85 g from 4.0 g 2-bromothiazole) |
| Comparator Or Baseline | 2-(Trimethylstannyl)thiazole: 80-90% (general range for analogous lithiation/quench) |
| Quantified Difference | 7-17 percentage points higher |
| Conditions | 2-bromothiazole, n-BuLi (1.1-1.2 equiv), -78 °C, THF/Et2O, then Bu3SnCl (1.1 equiv) |
Why This Matters
Higher isolated yield in the foundational step reduces material waste and lowers the effective cost per mole for downstream coupling applications.
